1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula . It is classified as a piperidine derivative, which is a category of organic compounds featuring a six-membered ring containing one nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The compound can be sourced from various chemical databases, including PubChem and ChemSpider, where it is listed under different identifiers such as CID 53486266 and CAS number 664364-60-7. Its classification falls under organic compounds, specifically heterocyclic compounds with nitrogen atoms in the ring structure. The compound is also categorized under the GHS classification system as potentially hazardous, indicating possible skin and eye irritation .
The synthesis of 1-benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
These steps require careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity .
1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate can participate in various chemical reactions typical for esters and amines. Some notable reactions include:
These reactions are crucial for understanding the reactivity and potential modifications of the compound in synthetic pathways .
This mechanism suggests potential applications in treating conditions related to pain and inflammation .
Key physical properties include:
Chemical properties include:
These properties are important for handling and application in laboratory settings .
1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate has potential applications in:
The ongoing research into its biological effects could lead to novel therapeutic agents targeting various medical conditions .
The stereochemical complexity of 1-benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate underpins its exceptional utility in asymmetric synthesis. The 3-methyl substituent establishes a defined chiral center, enabling diastereoselective transformations critical for synthesizing enantiomerically pure pharmaceuticals and agrochemicals. The benzyl (Cbz) and ethyl ester groups provide differential protection strategies—the Cbz group is readily cleaved via hydrogenolysis, while the ethyl ester can undergo hydrolysis or transesterification without affecting the Cbz functionality [5]. This orthogonal deprotection profile allows synthetic chemists to sequentially modify the piperidine nitrogen and carboxylate groups, facilitating the controlled assembly of intricate molecular architectures.
Synthetic applications leverage the compound’s dual electrophilic and nucleophilic sites. The enolizable proton α to the 3-ester enables enolate formation for alkylation reactions, while the nucleophilic nitrogen serves as an anchor for electrophilic capture. For instance, the compound undergoes efficient N-alkylation after Cbz deprotection or participates in ring-functionalization reactions such as electrophilic substitutions at the 4- or 5-positions of the piperidine ring. These transformations are instrumental in generating sp³-rich fragments that enhance three-dimensional diversity in drug discovery libraries. The compound’s low natural abundance necessitates reliable synthetic routes, typically achieved through:
Table 2: Representative Synthetic Applications of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Application | Target Structure | Key Transformation | Reference |
---|---|---|---|
Spirocyclic oxetane synthesis | 2-Oxa-7-azaspiro[3.5]nonanes | Nucleophilic ring expansion | [6] |
Kinase inhibitor intermediates | Pyrrolopyridine derivatives | Pd-catalyzed cross-coupling | [6] |
NPY Y4 receptor agonists | Diaminocyclohexane compounds | Reductive amination at C4 | [6] |
Chromenopyridinone core elaboration | Fused tricyclic systems | Tandem cyclization-condensation | [8] |
Recent innovations highlight its role in synthesizing constrained spirocycles—critical motifs for improving target selectivity and metabolic stability in drug candidates. For example, the carboxylate serves as a linchpin for intramolecular cyclization, generating spirocyclic oxetanes that function as saturated bioisosteres for tert-butyl or carbonyl groups [6]. Additionally, the compound has been utilized in flow chemistry setups for rapid generation of piperidine-based fragment libraries, demonstrating compatibility with modern high-throughput synthetic platforms.
Piperidine carboxylates have undergone transformative development since the mid-20th century, evolving from simple local anesthetics to structurally refined scaffolds for CNS and oncology therapeutics. The unsubstituted ethyl 1-benzylpiperidine-3-carboxylate (CAS 310454-53-6) represented an early milestone as a nerve impulse-blocking agent [6], functioning via sodium channel inhibition analogous to lidocaine. However, its lack of stereochemical definition limited receptor selectivity. The strategic incorporation of the 3-methyl group in 1-benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate addressed this limitation by introducing a chiral center that conferred precise spatial orientation to pharmacophores, thereby enhancing target engagement specificity.
The historical trajectory of these compounds reveals three distinct phases:
The 3-methyl group’s role extends beyond steric effects—it also mitigates cytochrome P450-mediated oxidation at the 3-position, addressing metabolic liabilities observed in earlier analogs. This strategic innovation is exemplified in the development of carbazole-based histamine receptor antagonists, where the 3-methylpiperidine carboxylate moiety imparted improved metabolic stability and CNS penetration relative to non-methylated counterparts [6].
Systematic structural modifications of the piperidine carboxylate core have generated pharmacologically diverse analogs. Key variations include:
Table 3: Evolution of Piperidine Carboxylate Scaffolds in Drug Discovery
Compound | CAS Registry | Key Structural Features | Therapeutic Applications | |
---|---|---|---|---|
Benzyl ethyl piperidine-1,3-dicarboxylate | 310454-53-6 | Unsubstituted C3; racemic | Local anesthesia | [6] |
1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | 664364-60-7 | Chiral C3 methyl; orthogonal esters | Kinase inhibitors; GPCR modulators | [4] [6] |
1-Benzyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | 203521-95-3 | Quaternary C4 center | Nootropic agents | [7] |
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate | 143200* | C3 ketone; enhanced electrophilicity | Chromenopyridinone antibiotics | [8] |
*Reagent number from commercial catalog
These derivatives demonstrate the scaffold’s adaptability: The 4-methyl analog (CAS 203521-95-3) shows promise in cognitive disorders due to enhanced acetylcholine esterase inhibition [7], while the 3-oxo variant (CAS 143200) serves as a Michael acceptor for synthesizing antibacterial chromenopyridinones [8]. Contemporary research exploits 1-benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate for developing covalent inhibitors, where the carboxylate engages in salt bridges with lysine residues while the C3 methyl group directs optimal orientation of warheads toward catalytic nucleophiles.